molecular formula C12H14N4O7S2 B109839 Thiencarbazone-methyl CAS No. 317815-83-1

Thiencarbazone-methyl

Cat. No. B109839
M. Wt: 390.4 g/mol
InChI Key: XSKZXGDFSCCXQX-UHFFFAOYSA-N
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Patent
US07674917B2

Procedure details

12.9 g of 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one (3) (100 mmol) were initially charged in 200 ml of xylene and heated to 70° C. At this temperature, 119 g of a 22% solution of methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate (2) (100 mmol) in dry xylene were metered in. The mixture was stirred at 70° C. for a further 5.8 h. Subsequently, workup was effected at room temperature by filtering the precipitated product. After washing with 50 ml of xylene and subsequently drying, 36.4 g of methyl 4-({[(3-methoxy-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)carbonyl]amino}-sulfonyl)-5-methylthiophene-3-carboxylate (4) (91% of theory, content relative to standard: 97.5%) of melting point 201° C. were obtained.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:4]([CH3:9])[C:5](=[O:8])[NH:6][N:7]=1.[N:10]([S:13]([C:16]1[C:17]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][S:19][C:20]=1[CH3:21])(=[O:15])=[O:14])=[C:11]=[O:12]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[N:4]([CH3:9])[C:5](=[O:8])[N:6]([C:11]([NH:10][S:13]([C:16]2[C:17]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][S:19][C:20]=2[CH3:21])(=[O:14])=[O:15])=[O:12])[N:7]=1

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
COC=1N(C(NN1)=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate
Quantity
100 mmol
Type
reactant
Smiles
N(=C=O)S(=O)(=O)C=1C(=CSC1C)C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 70° C. for a further 5.8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was effected at room temperature
FILTRATION
Type
FILTRATION
Details
by filtering the precipitated product
WASH
Type
WASH
Details
After washing with 50 ml of xylene
CUSTOM
Type
CUSTOM
Details
subsequently drying

Outcomes

Product
Details
Reaction Time
5.8 h
Measurements
Type Value Analysis
AMOUNT: MASS 36.4 g
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.